molecular formula C8H14ClN3O B1445784 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1779125-37-9

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No. B1445784
M. Wt: 203.67 g/mol
InChI Key: GCGQCUBZARIADX-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 895572-60-8 . It has a molecular weight of 203.67 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazoles can generally be synthesized by cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This indicates the presence of a methyl group (CH3), an oxadiazol group, and a piperidine ring in the structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 203.67 .

Scientific Research Applications

Anticancer and Antiviral Activities

1,3,4-Oxadiazole derivatives exhibit significant anticancer and antiviral activities. They act by inhibiting different enzymes, kinases, and growth factors, showing potential as future lead molecules for treating cancer and viral infections alongside other diseases. The synthesis and targeted inhibitory activities of these compounds highlight their potential in drug development, with molecular modeling and pharmacokinetic studies indicating improvements in biological activity potential through modifications in polarity, flexibility, and metabolic stability (Devi et al., 2022).

Broad Biological Activities

Compounds containing the 1,3,4-oxadiazole nucleus are known for their extensive spectrum of pharmacological activities. This includes anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral properties. The versatility of the 1,3,4-oxadiazole core as a lead nucleus for drug development is due to its ability to exhibit a wide range of biological activities, making it a focal point for the development of safer and more effective compounds (Bala, Kamboj, & Kumar, 2010).

Antimicrobial Resistance

The development of antimicrobial resistance has prompted the search for new compounds. 1,3,4-Oxadiazole derivatives have shown promising results against this challenge, with activities exceeding those of known antibiotics. These findings underscore the potential of these compounds as new drugs in combating resistant microbial strains (Glomb & Świątek, 2021).

Pharmacological Profile and Applications

The pharmacological profile of 1,3,4-oxadiazole derivatives encompasses a multitude of activities, including antimicrobial, anti-inflammatory, analgesic, antifungal, antipyretic, antidepressant, anti-tubercular, anticonvulsant, anticholinesterase, antihypertensive, antidiabetic, antitumor/anticancer, anti-HIV, and antioxidant properties. This highlights the oxadiazole nucleus as a biologically active molecule with promising potency across various therapeutic areas (Singh & Ilango, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQCUBZARIADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 5
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 6
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

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